(E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linkage formed between a 2,4-dihydroxybenzaldehyde moiety and a 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide core. This compound belongs to a class of molecules with demonstrated pharmacological and materials science applications, including chemosensing, anticancer activity, and coordination chemistry . Its structure features electron-donating hydroxyl groups on the benzylidene ring and a hydrophobic p-tolyl substituent on the pyrazole ring, which collectively influence its electronic properties, solubility, and biological interactions. The compound is synthesized via condensation of hydrazide derivatives with substituted aldehydes under reflux conditions, a method common to analogous carbohydrazides .
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-2-4-12(5-3-11)15-9-16(21-20-15)18(25)22-19-10-13-6-7-14(23)8-17(13)24/h2-10,23-24H,1H3,(H,20,21)(H,22,25)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXYTRRHFKACS-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide: This intermediate can be synthesized by reacting p-tolyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Condensation Reaction: The 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is then reacted with 2,4-dihydroxybenzaldehyde in ethanol under reflux to form the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Hydrazone Formation and Condensation Reactions
The carbohydrazide group enables condensation with aldehydes/ketones to form hydrazones. For example:
-
Reaction with 5-nitrofuran-2-carbaldehyde under reflux in ethanol (with catalytic acetic acid) yields E-isomer-dominant hydrazones due to thermodynamic stability .
-
Similar hydrazide derivatives react with 4-propan-2-ylbenzaldehyde to form Schiff bases, confirmed via NMR analysis (singlet δ 8.68 ppm for –N=CH–) .
Key Data:
| Reaction Partner | Conditions | Product Characteristics | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Reflux, EtOH, CH₃COOH | E/Z isomers (E favored), δ 8.68–8.78 ppm (–N=CH–) |
Acid-Base Reactivity
The phenolic hydroxyl groups (2,4-dihydroxybenzylidene) participate in acid-base equilibria:
-
Deprotonation occurs in alkaline media (pH > 9), forming phenoxide ions that enhance solubility in polar solvents.
-
Protonation of the pyrazole nitrogen under acidic conditions stabilizes the core structure .
Spectroscopic Evidence:
-
pH-dependent UV-Vis shifts (λmax 280 nm → 320 nm in basic conditions).
Redox Reactions
The electron-rich aromatic systems undergo oxidation:
-
Phenolic hydroxyl groups oxidize to quinones under strong oxidants (e.g., KMnO₄/H₂SO₄).
-
The hydrazide moiety (–CONHNH₂) reduces metal ions (e.g., Ag⁺ → Ag⁰) in Tollens’ reagent, forming silver mirrors .
Experimental Observations:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Formation of quinone derivatives | |
| Reduction | AgNO₃/NH₃ | Deposition of metallic silver |
Nucleophilic Substitutions
The pyrazole C-4 position is susceptible to electrophilic attack:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-4, confirmed by NO₂ stretch at 1520 cm⁻¹ in IR .
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, enhancing water solubility .
Kinetic Data:
Complexation with Metal Ions
The compound acts as a polydentate ligand:
-
Binds Fe³⁺ and Cu²⁺ via phenolic –OH and hydrazide –NH groups, forming octahedral complexes .
-
Chelation increases antimicrobial activity (e.g., MIC for Cu-complex: 8 µg/mL vs. 32 µg/mL for free ligand) .
Stability Constants (log K):
| Metal Ion | log K | Reference |
|---|---|---|
| Fe³⁺ | 12.4 | |
| Cu²⁺ | 10.8 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Step 1 (150–200°C) : Loss of crystal water (Δm = 5.2%).
-
Step 2 (280–350°C) : Pyrazole ring decomposition (exothermic peak at 320°C).
Biological Activation via Hydrolysis
In physiological conditions:
-
Enzymatic cleavage of the hydrazide bond generates 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid and 2,4-dihydroxybenzaldehyde , both bioactive metabolites .
Hydrolysis Kinetics:
| pH | Half-Life (h) |
|---|---|
| 7.4 | 12.3 |
| 9.0 | 2.1 |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of (E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide as an anticancer agent. The compound has demonstrated promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the compound's efficacy against different cancer cell lines, it was found to have significant inhibitory effects. The compound exhibited an IC50 value lower than that of established anticancer drugs, indicating its potency:
| Cell Line | IC50 (µM) | Control Drug IC50 (µM) |
|---|---|---|
| HEPG2 | 1.18 | Staurosporine: 4.18 |
| MCF7 | 1.95 | Ethidium Bromide: 2.71 |
| SW1116 | 2.36 | |
| BGC823 | 3.45 |
This data suggests that the compound could serve as a lead structure for developing new anticancer therapies .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties against various bacterial strains. Its mechanism appears to involve disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Case Study: Antibacterial Activity
A study assessed the antibacterial activity of several hydrazone derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | Significant inhibition observed |
These findings suggest that the compound could be developed into a novel antibacterial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders.
Case Study: Inhibition of COX Enzymes
In a recent study focusing on cyclooxygenase-2 (COX-2) inhibitors, the compound was shown to significantly reduce COX-2 activity:
| Compound | COX-2 Inhibition (%) |
|---|---|
| (E)-N'-(2,4-dihydroxybenzylidene)... | 70 |
| Standard Drug (e.g., Ibuprofen) | 65 |
This suggests that the compound may serve as a potential therapeutic agent for managing inflammatory conditions .
Mechanism of Action
The mechanism of action of (E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with DNA, leading to changes in gene expression. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Electronic Comparisons
A comparative analysis of structurally related pyrazole-carbohydrazide derivatives reveals key differences in substituents and their effects on molecular properties:
Key Observations :
- The target compound’s 2,4-dihydroxybenzylidene group promotes hydrogen bonding and fluorescence, contrasting with E-DPPC ’s dichloro-substituted analog, which prioritizes lipophilicity and antimicrobial activity .
Physicochemical and Computational Studies
- Solubility : The hydroxyl groups in the target compound improve aqueous solubility compared to chlorinated analogs like E-DPPC , as demonstrated by solvation models (IEFPCM) in DFT studies .
- DFT and X-ray Analysis : E-DPPC ’s dichloro-substituted derivative exhibits a planar geometry with strong intramolecular hydrogen bonds, while the target compound’s dihydroxy groups may introduce torsional strain, affecting crystal packing .
Biological Activity
(E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16N4O3
- CAS Number : 306300-72-1
This pyrazole derivative features a hydrazone linkage that contributes to its biological activity. The presence of hydroxyl groups enhances its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. Various synthetic routes have been explored to optimize yield and purity, including:
- Solvent-Free Conditions : Utilizing microwave-assisted synthesis to enhance reaction rates and reduce by-products.
- Catalytic Methods : Employing catalysts like p-toluenesulfonic acid for improved efficiency.
Biological Activities
Numerous studies have highlighted the biological activities of this compound, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against:
| Pathogen | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| Escherichia coli | 15 | Ampicillin |
| Staphylococcus aureus | 18 | Methicillin |
| Pseudomonas aeruginosa | 14 | Ciprofloxacin |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antioxidant Properties
The compound has demonstrated potent antioxidant activity, which is essential in mitigating oxidative stress-related diseases. In vitro assays revealed that it effectively scavenges free radicals and reduces lipid peroxidation levels. The IC50 values for radical scavenging activity were reported as follows:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These findings indicate its potential use in formulations aimed at combating oxidative damage.
Anti-inflammatory Effects
In vivo studies have shown that this pyrazole derivative significantly reduces inflammation in animal models. The carrageenan-induced paw edema model demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin.
The biological activities of this compound are attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed promising activity against multi-drug resistant strains of bacteria.
- Oxidative Stress Model : In a model simulating oxidative stress conditions in vitro, the compound exhibited significant protective effects on cellular viability and reduced markers of oxidative damage.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for (E)-N'-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide?
- Synthesis : The compound is typically synthesized via condensation of pyrazole-3-carbohydrazide with 2,4-dihydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid. Reaction optimization includes temperature control (70–80°C) and purification via recrystallization from ethanol/DMF .
- Characterization : Confirmed using FT-IR (C=N stretch at ~1600 cm⁻¹, N-H at ~3200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm, hydrazone NH at δ ~10.5 ppm), ESI-MS (m/z ~350–370 [M+H]⁺), and single-crystal X-ray diffraction (validating E-configuration and planar geometry) .
Q. How is single-crystal X-ray diffraction employed to resolve structural ambiguities in hydrazone derivatives?
- Method : Crystals are grown via slow evaporation of DMF/ethanol solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL (for H-atom placement and thermal parameters) and SHELXS (for solution phases). Key metrics: R-factor < 0.05, CCDC deposition .
- Outcome : Confirms E-configuration, dihedral angles between aromatic rings (e.g., 5–15°), and hydrogen-bonding networks (e.g., O-H···N, N-H···O) critical for stability .
Advanced Research Questions
Q. How do solvent effects in DFT calculations influence the electronic properties of pyrazole-carbohydrazide derivatives?
- Computational Setup : Gas-phase and aqueous-phase calculations use B3LYP/6-311G(d,p) with IEFPCM solvation models. Polarizable continuum models (PCM) account for dielectric effects .
- Key Findings :
- Solvent stabilizes HOMO-LUMO gaps (e.g., 4.5 eV in gas vs. 3.8 eV in water).
- NBO analysis reveals enhanced charge transfer in polar solvents (e.g., electron density at hydrazone N increases by 0.05 e) .
Q. What protocols validate molecular docking results for hydrazone derivatives targeting enzymes like COX-2 or sphingosine kinase?
- Docking Workflow :
Protein preparation (PDB: 5KIR) via AutoDockTools: remove water, add charges.
Ligand optimization: MMFF94 minimization in Avogadro.
Grid box centered on active site (20 ų).
Validation: RMSD < 2.0 Å between docked and crystallographic poses .
- Key Interactions : Hydrogen bonds with Arg120 (COX-2), π-π stacking with Tyr355. Binding energies (ΔG) correlate with experimental IC₅₀ values .
Q. How are discrepancies between experimental and computational vibrational spectra resolved?
- Approach : Scale factors (0.961–0.983) adjust DFT-predicted frequencies (B3LYP/6-311G(d,p)) to match FT-IR/ATR data. Discrepancies >20 cm⁻¹ are attributed to crystal packing or anharmonicity .
- Example : Experimental C=O stretch at 1680 cm⁻¹ vs. DFT-predicted 1705 cm⁻¹. Hirshfeld surface analysis identifies intermolecular H-bonds as contributors .
Q. What strategies optimize pharmacological evaluation of pyrazole-carbohydrazides for anticancer or anticonvulsant activity?
- In Vitro Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
